BenchChemオンラインストアへようこそ!

Chiauranib

Multi-kinase inhibitor Aurora B Target selectivity

Chiauranib is the only multi-kinase inhibitor combining potent VEGFR-driven angiogenesis blockade, Aurora B-mediated mitotic arrest, and CSF-1R-driven immune microenvironment modulation in a single molecule. Its unique Aurora B engagement (IC50 9 nM; absent in Anlotinib, Surufatinib, Sorafenib, Sunitinib) earned CDE Breakthrough Therapy Designation for SCLC and underpins Phase III validation (CHIS study). With >120 off-target GPCRs/ion channels showing IC50 >10 μM, Chiauranib delivers unrivaled selectivity for mechanistic studies. Ideal for SCLC, ovarian cancer, TNBC, and pancreatic cancer xenograft/PDX models requiring simultaneous anti-angiogenic, anti-mitotic, and anti-inflammatory modulation.

Molecular Formula C30H30Cl2F2N2O8S
Molecular Weight
Cat. No. B1191729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiauranib
SynonymsChiauranib;  CS2164;  CS-2164;  CS 2164.; NONE
Molecular FormulaC30H30Cl2F2N2O8S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Chiauranib (CS2164, Ibcasertib) Procurement Guide: Multi-Target Kinase Inhibitor with Aurora B Selectivity for Oncology R&D


Chiauranib (also designated CS2164 or Ibcasertib) is a novel, orally active, small-molecule multi-kinase inhibitor that simultaneously targets three pathways critical to tumorigenesis: angiogenesis (via VEGFR1/2/3, PDGFRα, and c-Kit), mitosis (via Aurora B kinase), and chronic inflammation/immune evasion (via CSF-1R) [1]. Biochemical IC50 values for its primary targets fall within the single-digit nanomolar range (VEGFR2: 7 nM; Aurora B: 9 nM; CSF-1R: 7 nM) [1]. A Phase I dose-escalation study established a maximum tolerated dose (MTD) of 50 mg once daily, with a linear, dose-dependent pharmacokinetic profile and a terminal half-life of approximately 25.6 hours [2]. Chiauranib is currently in Phase III clinical development for small-cell lung cancer (SCLC) and ovarian cancer, having received Breakthrough Therapy Designation from China's CDE for SCLC after ≥2 prior lines of therapy [2].

Chiauranib vs. In-Class Multi-Kinase Inhibitors: Why Anlotinib, Surufatinib, or Sunitinib Cannot Substitute


Chiauranib occupies a unique mechanistic niche among multi-kinase inhibitors by combining potent Aurora B inhibition (a mitosis-regulating kinase not meaningfully engaged by Anlotinib, Surufatinib, or conventional VEGFR TKIs) with VEGFR and CSF-1R blockade [1]. The CDE Breakthrough Therapy Designation explicitly recognized that Aurora B pathway targeting is both an efficacy basis of Chiauranib monotherapy in SCLC and 'an important mechanistic difference between it and other anti-angiogenic therapies' [2]. In vitro, sorafenib and sunitinib showed negligible Aurora B-mediated histone H3 phosphorylation inhibition even at 6 μM, whereas Chiauranib achieved potent suppression of this pharmacodynamic marker [1]. Consequently, a procurement decision for a multi-target agent intended for tumor models requiring simultaneous anti-angiogenic, anti-mitotic, and anti-inflammatory modulation cannot be fulfilled by agents lacking the Aurora B component.

Chiauranib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Anlotinib, Surufatinib, Sunitinib, and Sorafenib


Triple-Pathway Target Coverage: Aurora B Inhibition Absent in Anlotinib and Surufatinib

Chiauranib is the only multi-kinase inhibitor in its comparator set that simultaneously inhibits Aurora B, VEGFR, and CSF-1R with single-digit nanomolar IC50 values. Chiauranib inhibits VEGFR2, Aurora B, and CSF-1R with IC50 values of 7 nM, 9 nM, and 7 nM, respectively, in cell-free biochemical assays [1]. In contrast, Anlotinib, a widely used VEGFR2-predominant inhibitor, shows only weak Aurora B activity (EC50 = 208 nM in HCT116 cells, a 23-fold weaker cellular potency than Chiauranib's 9 nM IC50) [2]. Surufatinib's disclosed target profile (VEGFR1/2/3, FGFR1, CSF1R) does not include Aurora B; its selectivity panel of 278 kinases showed IC50 >150 nM for all off-targets, indicating no meaningful Aurora B engagement . Sunitinib and sorafenib also lack Aurora B inhibitory activity [1].

Multi-kinase inhibitor Aurora B Target selectivity VEGFR CSF-1R Kinase profiling

Direct Head-to-Head Comparison: Chiauranib vs. Sunitinib and Sorafenib in Aurora B-Mediated G2/M Cell Cycle Arrest

In a direct head-to-head experiment using Molt-4 cells, Chiauranib at 3 μM induced pronounced G2/M phase cell cycle arrest (59.5% of cells in G2/M vs. 14.9% in untreated control), an effect driven by Aurora B inhibition and consequent reduction in phospho-histone H3 (p-H3) levels [1]. Under identical conditions, sorafenib and sunitinib at the same 3 μM concentration failed to produce meaningful G2/M arrest (13.3% and 20.4%, respectively), comparable to the untreated control [1]. Furthermore, Chiauranib treatment yielded concentration-dependent reduction of p-H3, while sorafenib and sunitinib showed 'little inhibitory activity in histone H3 phosphorylation even at the higher concentration up to 6 μM' [1].

Aurora B G2/M arrest Mitosis Histone H3 phosphorylation Sunitinib Sorafenib

Kinase Selectivity Profile: Chiauranib Off-Target Activity Assessed Across >170 Targets

Chiauranib's selectivity was characterized using Invitrogen SelectScreen Kinase Profiling against 50 cancer-related kinases initially, followed by broader safety screening against an additional panel of 76 GPCRs, 8 ion channels, and multiple phosphatases at 10 μM [1]. Of the 50 kinases screened, only 4 (c-RAF, DDR2, PLK1, PLK3) showed moderate activity (100 nM < IC50 < 500 nM), 33 kinases showed little activity (IC50 > 500 nM), and over 120 targets including all GPCRs and ion channels showed almost no activity (IC50 > 10 μM) [1]. For comparison, sunitinib has been shown to inhibit a substantially broader range of kinases at potencies within 10-fold of its VEGFR2 affinity [2]. Surufatinib, while also selective, lacks Aurora B entirely .

Kinase selectivity Off-target profiling Safety pharmacology GPCR Ion channel

In Vivo Xenograft Efficacy: Chiauranib Achieves Comparable or Superior Tumor Growth Inhibition vs. Sunitinib at 4-Fold Lower Dose

In multiple human tumor xenograft models, Chiauranib demonstrated superior dose-normalized anti-tumor activity compared to sunitinib. In HCT-8 (colon cancer) and SMMC-7721 (hepatocellular carcinoma) xenografts, daily oral Chiauranib at 10 mg/kg produced similar or greater tumor growth inhibition than sunitinib at 40 mg/kg—a 4-fold dose advantage [1]. In the MGC-803 gastric cancer model, Chiauranib at 5 mg/kg induced near-complete tumor growth inhibition, comparable to sunitinib at 40 mg/kg (8-fold dose advantage) [1]. The 50% tumor growth inhibition (TGI50) was achieved at Chiauranib doses as low as 2.5 mg/kg in both HCT-8 and SMMC-7721 models [1]. No significant body weight loss or morbidity was observed at active doses [1].

Xenograft Tumor growth inhibition Sunitinib In vivo efficacy HCT-8 SMMC-7721

Regulatory Differentiation: CDE Breakthrough Therapy Designation for SCLC Based on Aurora B-Driven Mechanism

In December 2020, China's Center for Drug Evaluation (CDE) granted Chiauranib Breakthrough Therapy Designation for the treatment of SCLC patients with disease progression or recurrence after ≥2 lines of prior systemic chemotherapy [1]. The designation was explicitly based on two differentiating factors: (1) Chiauranib's unique Aurora B inhibitory activity, which specifically targets neuroendocrine tumors such as SCLC, and (2) the mechanistic distinction from other anti-angiogenic agents—'targeting abnormal Aurora B signaling pathway in SCLC is one of efficacy basis of Chiauranib monotherapy and also an important mechanistic difference between it and other anti-angiogenic therapies' [1]. This regulatory milestone distinguishes Chiauranib from all other multi-kinase inhibitors in SCLC development; Anlotinib, despite SCLC approval in China, lacks this regulatory designation and does not target Aurora B [2].

Breakthrough Therapy Designation SCLC Aurora B Regulatory differentiation Small cell lung cancer

Chiauranib Pharmacokinetic Profile: Linear, Dose-Proportional Exposure with Rapid Absorption and Predictable Steady State

Chiauranib exhibits a linear, dose-proportional pharmacokinetic profile across the 10-65 mg dose range in both single and multiple dose studies, characterized by rapid absorption (median Tmax = 2 h, range 1-4 h) and slow elimination (terminal t1/2 = 25.6 ± 6.73 h) [1]. Steady-state plasma concentrations are reached by Day 8 of once-daily continuous dosing, with an approximately twofold accumulation compared to single-dose exposure [1]. This contrasts with sunitinib's more variable PK (t1/2 ~40-60 h for parent drug, active metabolite t1/2 ~80-110 h, requiring 10-14 days to steady state) and sorafenib's high inter-patient variability with food-dependent absorption [2]. Anlotinib's reported half-life is approximately 11 hours, necessitating different dosing considerations [3].

Pharmacokinetics Oral bioavailability Half-life Dose proportionality Steady state

Chiauranib Application Scenarios: Indication-Specific and Mechanistic Use Cases for Preclinical and Clinical Research


Small Cell Lung Cancer (SCLC) Translational Research: Aurora B-Driven Neuroendocrine Tumor Targeting

Chiauranib's unique Aurora B inhibitory activity forms the mechanistic basis for its Breakthrough Therapy Designation in SCLC. Chiauranib has demonstrated specific anti-tumor activity against neuroendocrine tumors including SCLC, a setting where Aurora B pathway abnormalities are implicated in pathogenesis and where other anti-angiogenic agents lacking Aurora B coverage (e.g., Anlotinib, Surufatinib) cannot replicate the same multi-pathway mechanism . The completed Phase III placebo-controlled trial in ≥3rd-line SCLC (CHIS study, NCT04830813) provides clinical validation of this Aurora B-anchored strategy, with Pre-NDA communication ongoing . For procurement supporting SCLC xenograft, PDX, or organoid studies, Chiauranib is the most mechanistically appropriate multi-kinase inhibitor choice .

Platinum-Resistant Ovarian Cancer Combination Therapy: Chiauranib Plus Chemotherapy Backbone

In platinum-resistant or refractory ovarian cancer, Chiauranib combined with etoposide (CE group) or weekly paclitaxel (CP group) achieved a median PFS of 5.4 months (95% CI 2.8-5.6) and 5.6 months (95% CI 3.4-7.0), respectively, compared to 3.7 months for Chiauranib monotherapy . The combination significantly enhanced efficacy with manageable adverse events, and a Phase III study is ongoing . This application is mechanistically driven by Chiauranib's dual Aurora B/CSF-1R inhibition, which simultaneously targets tumor cell mitosis and the immunosuppressive tumor microenvironment—a combination not achievable with VEGFR-only TKIs .

Single-Agent Multi-Pathway Preclinical Efficacy Models: Simultaneous Angiogenesis, Mitosis, and Inflammation Inhibition

For preclinical pharmacology studies requiring concurrent inhibition of VEGFR-driven angiogenesis, Aurora B-mediated mitosis, and CSF-1R-mediated tumor inflammation in a single molecule, Chiauranib at oral doses of 2.5-20 mg/kg provides dose-dependent tumor growth inhibition across colon (HCT-8), liver (SMMC-7721), gastric (MGC-803), and lung (A549) xenograft models . Chiauranib at 10 mg/kg achieves comparable or superior efficacy to sunitinib at 40 mg/kg , while simultaneously reducing CSF-1R+ cells and CD11b+ macrophage infiltration in tumor tissue—an effect not achievable with pure VEGFR TKIs . The compound's high selectivity (IC50 >10 μM against >120 off-targets, including 76 GPCRs and 8 ion channels) reduces the risk of confounding off-target effects in mechanistic studies .

Triple-Negative Breast Cancer (TNBC) and Pancreatic Ductal Adenocarcinoma (PDAC) Combination Regimens

Chiauranib is under active Phase II/III clinical investigation in combination with capecitabine for TNBC (NCT identifier active) and with albumin-paclitaxel plus gemcitabine ± toripalimab (anti-PD-1) for first-line metastatic pancreatic ductal adenocarcinoma . These combination strategies exploit Chiauranib's simultaneous CSF-1R inhibition (modulating tumor-associated macrophage polarization toward an anti-tumor M1 phenotype) alongside Aurora B and VEGFR blockade, providing a triple mechanistic rationale for chemo-immunotherapy combination that is distinct from VEGFR-only or CSF-1R-only agents .

Quote Request

Request a Quote for Chiauranib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.